molecular formula C10H12FNO3 B7900244 2-Fluoro-5-methoxy-L-phenylalanine

2-Fluoro-5-methoxy-L-phenylalanine

Cat. No.: B7900244
M. Wt: 213.21 g/mol
InChI Key: NSVKCUZIZFGPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methoxy-L-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-L-phenylalanine typically involves the introduction of fluorine and methoxy groups into the phenylalanine structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring of a methoxy-substituted phenylalanine derivative. This reaction often requires the use of a strong base, such as sodium hydride, and a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-methoxy-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-L-phenylalanine involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methoxy-L-phenylalanine is unique due to the combined presence of both fluorine and methoxy groups, which can synergistically enhance its chemical stability, binding affinity, and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVKCUZIZFGPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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